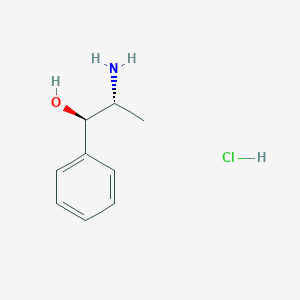

(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique stereochemistry and its role as a building block in the synthesis of various pharmaceuticals and fine chemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride typically involves the reduction of the corresponding ketone or the reductive amination of the corresponding aldehyde. One common method is the catalytic hydrogenation of 2-amino-1-phenylpropan-1-one using a chiral catalyst to obtain the desired enantiomer . Another approach involves the use of chiral auxiliaries or chiral catalysts to achieve enantioselective synthesis .

Industrial Production Methods

Industrial production of this compound often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and enantiomeric purity, utilizing advanced chiral catalysts and reaction conditions to ensure the desired stereochemistry is achieved .

Analyse Chemischer Reaktionen

Types of Reactions

(1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or aldehyde.

Reduction: It can be reduced to form the corresponding alcohol.

Substitution: The amino group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction . Substitution reactions often involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions include the corresponding ketones, aldehydes, alcohols, and substituted amines, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Uses

Phenylpropanolamine acts primarily as a sympathomimetic agent, stimulating the release of norepinephrine and exhibiting direct agonist activity at adrenergic receptors. Its primary applications include:

- Decongestant : PPA has been used in over-the-counter medications for nasal congestion relief due to its vasoconstrictive properties.

- Appetite Suppressant : Historically, it was employed in weight loss formulations owing to its ability to suppress appetite by stimulating the central nervous system .

Synthesis of Chiral Amines

The compound serves as an important intermediate in the synthesis of various chiral amines. For example, it can be synthesized from l-phenylalanine through enzymatic pathways, providing high yields of enantiopure products such as 2-phenylglycinol and phenylethanolamine .

| Synthesis Method | Yield | Enantiomeric Excess |

|---|---|---|

| Biocatalytic conversion | 70% | 98–99% |

| Multienzyme pathways | High | Enantiopure |

Research on Pharmacokinetics

Studies have investigated the pharmacokinetics of phenylpropanolamine hydrochloride, revealing insights into its absorption rates and plasma concentration profiles. Research indicates that the bioavailability varies significantly between formulations (e.g., controlled-release caplets vs. solutions), impacting therapeutic efficacy and safety profiles .

Case Study 1: Decongestant Efficacy

A clinical study evaluated the efficacy of phenylpropanolamine as a decongestant in adults with nasal congestion. Patients receiving PPA reported significant relief compared to placebo groups, demonstrating its effectiveness in acute respiratory conditions.

Case Study 2: Appetite Suppression

Another study assessed the impact of PPA on weight management in overweight individuals. Results indicated that subjects taking PPA experienced greater weight loss compared to those on placebo, although concerns about side effects led to regulatory scrutiny and eventual withdrawal from many markets .

Safety and Regulatory Concerns

Despite its applications, phenylpropanolamine has been associated with serious side effects, including an increased risk of hemorrhagic stroke. Consequently, the FDA has advised against its use in over-the-counter medications since 2000 . This has led to a decline in its commercial availability and prompted further research into safer alternatives.

Wirkmechanismus

The mechanism of action of (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors or enzymes, modulating their activity and leading to specific biological effects . The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to (1R,2R)-2-Amino-1-phenylpropan-1-ol;hydrochloride include:

- (1S,2S)-2-Amino-1-phenylpropan-1-ol

- (1R,2R)-1,2-Diphenylethane-1,2-diamine

- (1R,2R)-1,2-Diaminocyclohexane

Uniqueness

What sets this compound apart from similar compounds is its specific stereochemistry, which imparts unique biological and chemical properties. This stereochemistry is crucial for its role as a chiral building block and its effectiveness in various applications .

Biologische Aktivität

(1R,2R)-2-Amino-1-phenylpropan-1-ol; hydrochloride, commonly known as phenylpropanolamine (PPA), is a sympathomimetic compound that exhibits significant biological activity through its interaction with adrenergic receptors. This article provides a comprehensive overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for (1R,2R)-2-amino-1-phenylpropan-1-ol; hydrochloride is C₉H₁₃ClN₁O. It features a secondary amine and an alcohol functional group, contributing to its biological activity. The compound's stereochemistry is crucial for its pharmacological effects and receptor interactions.

PPA primarily acts as a sympathomimetic agent by stimulating the sympathetic nervous system. Its mechanisms include:

- Release of Norepinephrine : PPA promotes the release of norepinephrine from sympathetic nerve endings, activating both alpha and beta adrenergic receptors .

- Direct Agonist Activity : It also exhibits direct agonist activity at certain adrenergic receptors, contributing to its physiological effects such as increased heart rate and bronchodilation .

Pharmacological Effects

The pharmacological profile of (1R,2R)-2-amino-1-phenylpropan-1-ol includes:

- Bronchodilation : PPA is used in treating respiratory conditions due to its ability to relax bronchial muscles.

- Decongestant Properties : It acts as a nasal decongestant by constricting blood vessels in the nasal passages .

- Appetite Suppression : PPA has been used in weight loss formulations due to its appetite-suppressing effects .

Pharmacokinetics

Studies on the pharmacokinetics of PPA reveal:

| Parameter | Controlled Release Caplet | Solution |

|---|---|---|

| Dosage | 75 mg once daily | 25 mg three times daily |

| Mean Absorption Rate Constant | 0.488 ng·hr/mL | 2.87 ng·hr/mL |

| Elimination Half-Life | 5.84 hours | 3.73 hours |

| Time to Maximum Concentration | 0.394 hours | 0.325 hours |

These values indicate that the controlled-release formulation leads to slower absorption and prolonged plasma concentration compared to the solution form .

Case Studies and Clinical Findings

Several case studies highlight the clinical implications of PPA use:

- Cardiovascular Effects : A study reported acute cardiovascular events in patients using over-the-counter products containing PPA, emphasizing the need for monitoring in susceptible individuals .

- Toxicity Reports : Reports have documented severe adverse effects, including psychosis and cardiovascular toxicity, associated with high doses or prolonged use of PPA-containing products .

- Comparative Studies : Research comparing PPA with other sympathomimetics indicates varying degrees of efficacy and safety profiles, particularly concerning their impact on heart rate and blood pressure regulation .

Eigenschaften

CAS-Nummer |

53643-20-2 |

|---|---|

Molekularformel |

C9H13NO.ClH C9H14ClNO |

Molekulargewicht |

187.66 g/mol |

IUPAC-Name |

(1R,2R)-2-amino-1-phenylpropan-1-ol;hydrochloride |

InChI |

InChI=1S/C9H13NO.ClH/c1-7(10)9(11)8-5-3-2-4-6-8;/h2-7,9,11H,10H2,1H3;1H/t7-,9+;/m1./s1 |

InChI-Schlüssel |

DYWNLSQWJMTVGJ-JXLXBRSFSA-N |

SMILES |

CC(C(C1=CC=CC=C1)O)N.Cl |

Isomerische SMILES |

C[C@H]([C@@H](C1=CC=CC=C1)O)N.Cl |

Kanonische SMILES |

CC(C(C1=CC=CC=C1)O)N.Cl |

melting_point |

381 to 385 °F (NTP, 1992) |

Physikalische Beschreibung |

Phenylpropanolamine hydrochloride is an odorless white to creamy-white crystalline powder. Bitter taste. pH (3% solution):4.5-6. pH (10% solution) 4.2-5.5. (NTP, 1992) |

Löslichkeit |

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.